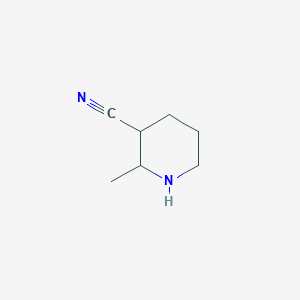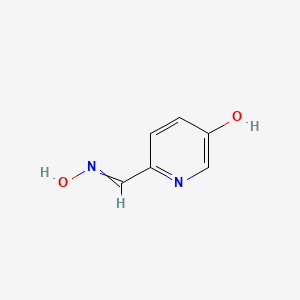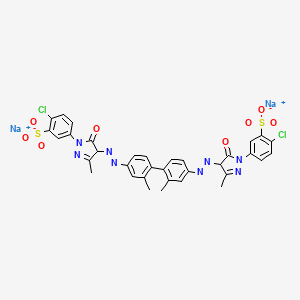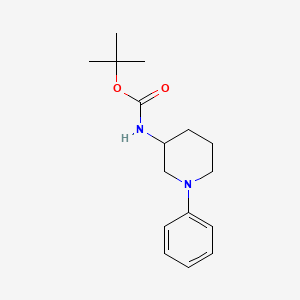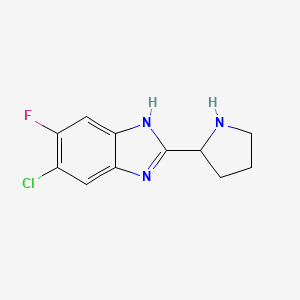
(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and fluoro substituents. The pyrrolidine ring is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts and automated monitoring systems are often employed to enhance the reaction rates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Applications De Recherche Scientifique
(S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and cellular metabolism.
Comparaison Avec Des Composés Similaires
5-Chloro-6-fluoro-1H-benzoimidazole: Lacks the pyrrolidine ring, resulting in different chemical properties.
5-Chloro-2-pyrrolidin-2-YL-1H-benzoimidazole: Similar structure but without the fluoro substituent.
6-Fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole: Similar structure but without the chloro substituent.
Uniqueness: (S)-5-Chloro-6-fluoro-2-pyrrolidin-2-YL-1H-benzoimidazole is unique due to the presence of both chloro and fluoro substituents along with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11ClFN3 |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
5-chloro-6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H11ClFN3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16) |
Clé InChI |
KJGSJCUWTZYVRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


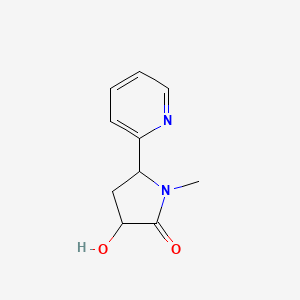
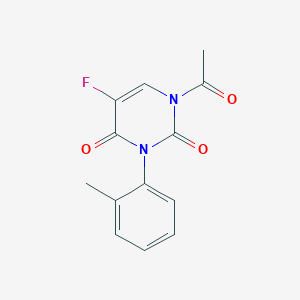
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
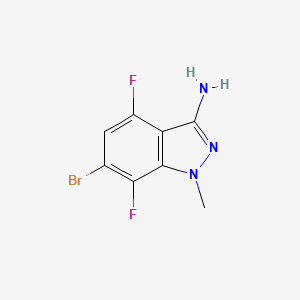
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
